Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)-
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Overview
Description
Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- is a complex organic compound known for its unique chemical structure and properties. It is part of the methanesulfonanilide family, which is characterized by the presence of a methanesulfonamide group attached to an aniline ring. The compound also features an acridine moiety, which is a tricyclic aromatic system, and a methoxy group. This combination of functional groups endows the compound with distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting aniline derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonation: The amine is sulfonated to form the methanesulfonamide.
Coupling: The methanesulfonamide is coupled with an acridine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets specific molecular pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonanilide, 3’-methoxy-4’-((4-nitro-9-acridinyl)amino)
- Methanesulfonanilide, 3’-methoxy-4’-((4-methoxy-9-acridinyl)amino)
- Methanesulfonanilide, 4’-((3-ethyl-9-acridinyl)amino)-3’-methoxy
Uniqueness
Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
61417-04-7 |
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Molecular Formula |
C21H19N3O3S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[(1-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-27-19-9-5-8-18-20(19)21(16-6-3-4-7-17(16)23-18)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
InChI Key |
KZIJQMWWCAEEKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC3=CC=CC=C3C(=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
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